3,4-Dichlorobenzotrifluoride

描述

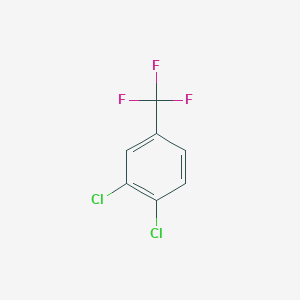

3,4-Dichlorobenzotrifluoride is an organic compound with the molecular formula C₇H₃Cl₂F₃. It is a colorless liquid that is used as an intermediate in the synthesis of various chemicals, including herbicides and other agrochemicals . The compound is also known by its systematic name, 1,2-dichloro-4-(trifluoromethyl)benzene .

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dichlorobenzotrifluoride can be synthesized through the chlorination of 4-chlorobenzotrifluoride. The process involves placing 4-chlorobenzotrifluoride and a catalyst into a reactor, heating the mixture to 60°C, and then introducing dry chlorine gas. The reaction is maintained at a temperature between 70°C and 90°C for over two hours until the desired product is obtained . Another method involves the chlorination and fluorination of 3,4-dichlorotoluene .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous feed systems to ensure consistent quality and yield. The process includes steps such as chlorination, distillation, and purification to achieve a high-purity product .

化学反应分析

Types of Reactions

3,4-Dichlorobenzotrifluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding hydrocarbons.

Substitution: Formation of substituted benzotrifluorides

科学研究应用

Organic Synthesis

3,4-Dichlorobenzotrifluoride serves as an important intermediate in the synthesis of various organic compounds, particularly in the agrochemical industry. It is utilized in the production of herbicides and insecticides.

Key Applications in Agrochemicals

- Herbicides : 3,4-DCBTF is a precursor for synthesizing diphenyl ether herbicides such as lactofen and fomesafen. These herbicides are widely used for controlling weed populations in agricultural settings .

- Insecticides : The compound also plays a role in synthesizing pyrazole-based insecticides like ethiprole, which are effective against a range of pests .

Environmental Remediation

Recent studies have highlighted the potential of 3,4-DCBTF in environmental applications, particularly in wastewater treatment processes.

Fenton-like Degradation

Research has demonstrated the effectiveness of zirconia-coated magnetite nanoparticles as catalysts for the degradation of 3,4-DCBTF using Fenton-like processes. This method involves:

- Utilizing a composite catalyst to enhance the oxidation of 3,4-DCBTF.

- Evaluating various parameters such as pH, catalyst concentration, and reaction temperature to optimize degradation efficiency .

The findings indicate that this catalytic approach can significantly reduce the concentration of 3,4-DCBTF in contaminated water sources.

Toxicological Studies

Toxicological assessments of this compound have been conducted to understand its health impacts and safety profile.

Genotoxicity and Mutagenicity

Studies have explored the genotoxic potential of 3,4-DCBTF:

- In vitro studies showed varying results regarding mutagenicity in different cell lines.

- Animal studies indicated potential adverse effects on body weight and feed consumption at certain exposure levels .

The compound's toxicity profile is critical for regulatory assessments and safe handling practices in industrial applications.

Data Summary

Case Study 1: Herbicide Synthesis

A study demonstrated the successful synthesis of fomesafen from this compound with high yield and purity. The synthetic route involved chlorination followed by fluorination steps that optimized the process for industrial scalability.

Case Study 2: Environmental Degradation

An experimental setup tested the degradation efficiency of 3,4-DCBTF using a novel catalyst system under various conditions. Results showed over 90% degradation within a specified time frame under optimal conditions, highlighting its potential for practical application in environmental cleanup efforts.

作用机制

The mechanism of action of 3,4-dichlorobenzotrifluoride involves its interaction with specific molecular targets and pathways. For instance, in the Fenton-like process, it acts as a substrate that undergoes degradation in the presence of hydroxyl radicals generated by the catalytic action of zirconia-coated magnetite magnetic nanoparticles . This process leads to the breakdown of the compound into less harmful products.

相似化合物的比较

Similar Compounds

- 2,4-Dichlorobenzotrifluoride

- 3,5-Dichlorobenzotrifluoride

- 4-Chlorobenzotrifluoride

Uniqueness

3,4-Dichlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in the synthesis of certain herbicides and pharmaceuticals .

生物活性

3,4-Dichlorobenzotrifluoride (DCBTF), with the chemical formula CHClF, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Formula : CHClF

- Molecular Weight : 214.996 g/mol

- CAS Number : 328-84-7

- Structure : It contains two chlorine atoms and three fluorine atoms attached to a benzene ring, influencing its reactivity and biological interactions .

The biological activity of DCBTF is primarily attributed to its ability to interact with various biomolecules. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, allowing it to modulate enzymatic activities and receptor binding. This interaction can affect cellular processes such as signal transduction and metabolic pathways .

Cytotoxicity and Antimicrobial Effects

Research indicates that DCBTF exhibits cytotoxic effects on certain cancer cell lines. In vitro studies have demonstrated that DCBTF can induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Additionally, DCBTF has shown antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Case Studies

- Anticancer Activity :

- A study conducted on several human cancer cell lines revealed that DCBTF significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating potent anticancer properties.

- Antimicrobial Studies :

Table 1: Summary of Biological Activities of DCBTF

属性

IUPAC Name |

1,2-dichloro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILPLWOGHPSJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027142 | |

| Record name | 1,2-Dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-dichlorobenzotrifluoride appears as a colorless liquid. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes., Colorless liquid with an aromatic odor; [HSDB] | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173-174 °C | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

[ChemIDplus] 65 °C, 65 °C (150 °F) | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in petroleum ether and acetonitrile. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.478 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.36 [mmHg], 2.36 mm Hg at 25 °C | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

328-84-7 | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G60XCU4GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-13 to -12 °C | |

| Record name | 3,4-DICHLOROBENZOTRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6126 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,4-Dichlorobenzotrifluoride interesting from a synthetic chemistry perspective?

A1: this compound presents unique challenges and opportunities in terms of regioselective metalation. While standard reagents can deprotonate the molecule at certain positions [], achieving specific regioselectivity requires carefully chosen conditions. For instance, selective metalation at the 2-position necessitates the use of methyllithium in the presence of potassium tert-butoxide, a strong base system known as qLIM-KOR []. This control over metalation sites allows for the introduction of various functional groups, highlighting the compound's versatility as a synthetic building block.

Q2: How effectively can this compound be degraded in an environmentally friendly way?

A2: Research has shown promising results using heterogeneous Fenton-like systems for the degradation of this compound [, ]. Specifically, nanoscale Fe3O4/CeO2 catalysts have demonstrated high efficiency in degrading the compound via oxidation []. This method is advantageous as it minimizes secondary pollution associated with traditional Fenton-like catalysts []. Furthermore, zirconia-coated magnetite nanoparticles have also proven effective as heterogeneous catalysts in the Fenton-like degradation process []. These findings indicate a viable pathway for the environmentally responsible breakdown of this compound.

Q3: Can the bioaccumulation potential of this compound be predicted?

A3: Studies on rainbow trout suggest that this compound reaches a steady equilibrium concentration within the fish, indicating that it does not continuously bioaccumulate over prolonged exposure []. This observation is further supported by the strong correlation found between the log bioconcentration factor (BCF) and log octanol-water partition coefficient (K) for this compound []. These findings provide valuable insights into the environmental fate and potential risks associated with this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。